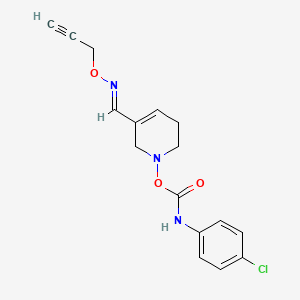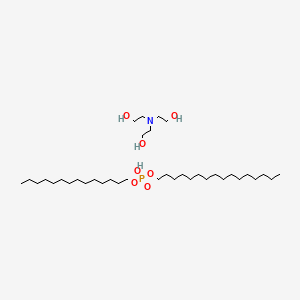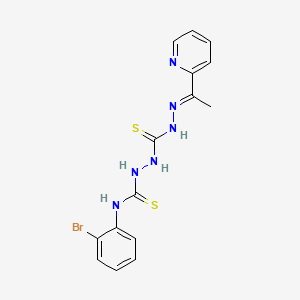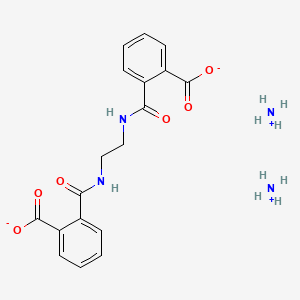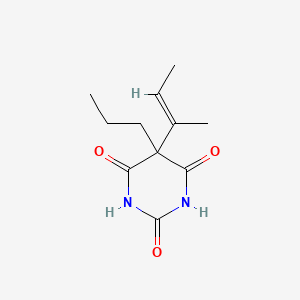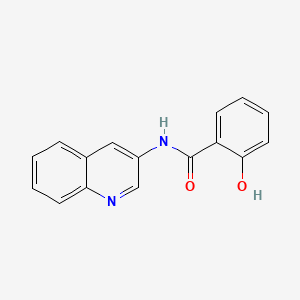
Benzamide, 2-hydroxy-N-3-quinolinyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, 2-hydroxy-N-3-quinolinyl- is a compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their wide range of applications in various fields such as medicine, biology, and industry. The compound is characterized by the presence of a benzamide group attached to a quinoline ring, which imparts unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzamide, 2-hydroxy-N-3-quinolinyl- typically involves the condensation of benzoic acids and amines. One efficient method reported involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is considered green and efficient, providing high yields and eco-friendly conditions.
Industrial Production Methods
Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. the use of ultrasonic irradiation and green catalysts, as mentioned above, is gaining popularity due to its efficiency and environmental benefits .
Análisis De Reacciones Químicas
Types of Reactions
Benzamide, 2-hydroxy-N-3-quinolinyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinoline ring, leading to different derivatives.
Substitution: The benzamide group can undergo substitution reactions, where different substituents replace the hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives, which have significant biological activities .
Aplicaciones Científicas De Investigación
Benzamide, 2-hydroxy-N-3-quinolinyl- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its antioxidant and antibacterial properties.
Medicine: Investigated for its potential anticancer activities, particularly against breast cancer cell lines.
Industry: Utilized in the production of pharmaceuticals, plastics, and rubber.
Mecanismo De Acción
The mechanism of action of benzamide, 2-hydroxy-N-3-quinolinyl- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation. The compound’s quinoline ring structure allows it to bind effectively to enzyme active sites, disrupting their normal function and leading to cell death .
Comparación Con Compuestos Similares
Similar Compounds
- 2,3-Dimethoxybenzamide
- 3-Acetoxy-2-methylbenzamide
- N-(2-(3-fluorophenyl)-quinolin-5-yl)benzamide
Uniqueness
Benzamide, 2-hydroxy-N-3-quinolinyl- is unique due to its specific quinoline ring structure, which imparts distinct chemical and biological properties. Compared to other benzamide derivatives, it has shown promising results in antioxidant and antibacterial activities, making it a valuable compound for further research and development .
Propiedades
Número CAS |
123199-78-0 |
|---|---|
Fórmula molecular |
C16H12N2O2 |
Peso molecular |
264.28 g/mol |
Nombre IUPAC |
2-hydroxy-N-quinolin-3-ylbenzamide |
InChI |
InChI=1S/C16H12N2O2/c19-15-8-4-2-6-13(15)16(20)18-12-9-11-5-1-3-7-14(11)17-10-12/h1-10,19H,(H,18,20) |
Clave InChI |
IYHTXROWHYOHGM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C=N2)NC(=O)C3=CC=CC=C3O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3S,3aR,6S,6aS)-3-[4-[3-(6,7-dimethylbenzimidazol-1-yl)propyl]piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12712330.png)
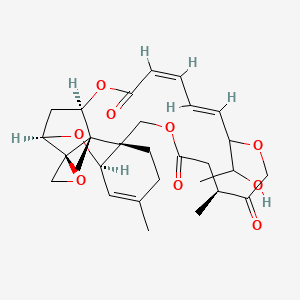
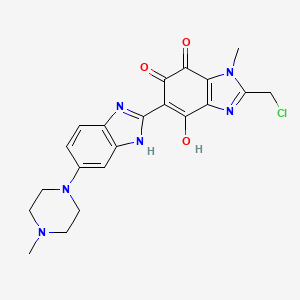
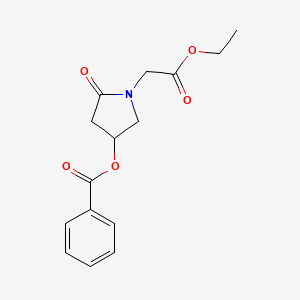
![(8Z,9Z,11Z,12Z)-N-[2-[4,5-Dihydro-2-(heptadeca-8,11-dienyl)-1H-imidazol-1-YL]ethyl]octadeca-9,12-dien-1-amide](/img/structure/B12712354.png)


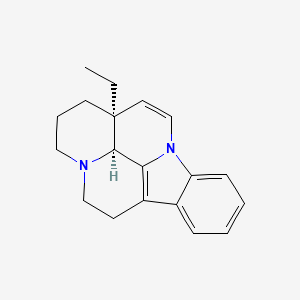
![2-Naphthalenecarboxamide, 1,4-dihydroxy-N-[2-(tetradecyloxy)phenyl]-](/img/structure/B12712380.png)
